molecular formula C7H12ClN3 B13223683 4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole

4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole

Katalognummer: B13223683
Molekulargewicht: 173.64 g/mol
InChI-Schlüssel: GZCDHXQQIUISQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloroalkyl group and a methyl group attached to the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole typically involves the reaction of 3-chloro-2-methylpropylamine with methyl azide under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction proceeds via a cycloaddition mechanism, forming the triazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction can lead to the formation of dechlorinated or partially reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Products include hydroxylated, aminated, or thiolated derivatives.

    Oxidation: Oxidized products such as triazole oxides.

    Reduction: Reduced forms of the triazole compound with or without the chloro group.

Wissenschaftliche Forschungsanwendungen

4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloroalkyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also interact with metal ions or other biomolecules, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-2-methylpropylamine: A precursor in the synthesis of the triazole compound.

    1-Methyl-1H-1,2,3-triazole: Lacks the chloroalkyl group but shares the triazole core structure.

    4-(3-Chloro-2-methylpropyl)-1H-1,2,3-triazole: Similar structure but without the methyl group on the triazole ring.

Uniqueness

4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole is unique due to the presence of both the chloroalkyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C7H12ClN3

Molekulargewicht

173.64 g/mol

IUPAC-Name

4-(3-chloro-2-methylpropyl)-1-methyltriazole

InChI

InChI=1S/C7H12ClN3/c1-6(4-8)3-7-5-11(2)10-9-7/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

GZCDHXQQIUISQL-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CN(N=N1)C)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.